Ingenol 20-palmitate is a derivative of ingenol, a natural product extracted from the sap of the Euphorbia peplus plant, known for its medicinal properties. This compound has gained attention due to its potential applications in pharmacology, particularly in cancer treatment and inflammation reduction. Ingenol 20-palmitate is classified as a diterpene ester, which combines the structural characteristics of ingenol with a palmitate moiety, enhancing its bioavailability and therapeutic efficacy.
Ingenol is primarily sourced from the Euphorbia peplus plant, commonly found in Australia and other regions. The classification of ingenol 20-palmitate falls under the category of natural products, specifically diterpene esters. These compounds are known for their diverse biological activities, including anticancer and anti-inflammatory effects.
The synthesis of ingenol 20-palmitate can be achieved through various methods, primarily focusing on esterification reactions. A notable approach involves the acylation of ingenol with palmitic acid or its derivatives using enzymatic methods.
Ingenol 20-palmitate features a complex molecular structure characterized by a diterpene backbone with a palmitic acid chain attached at the C20 position.
Ingenol 20-palmitate participates in various chemical reactions that facilitate its biological activity.
The mechanism of action for ingenol 20-palmitate involves multiple pathways that contribute to its therapeutic effects.
Ingenol 20-palmitate exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Ingenol 20-palmitate has several scientific uses primarily in pharmacology:
Ingenol 20-palmitate (CAS 39071-33-5) is a macrocyclic diterpenoid ester belonging to the ingenane class, characterized by its complex bicyclic framework with fused 5-7-7 ring systems and multiple oxygenations. This compound has the molecular formula C₃₆H₅₈O₆ and a molecular weight of 586.84 g/mol [1]. Like other ingenane derivatives, it features highly functionalized carbon skeletons with characteristic trans-intrabridgehead configurations between C-3 and C-4, and C-5 and C-10. Ingenol 20-palmitate exemplifies the structural diversity achieved through esterification of the ingenol core, in this case with palmitic acid at the C-20 hydroxyl position. These diterpenoids are biosynthesized via the mevalonate pathway from geranylgeranyl diphosphate (GGPP), with casbene serving as the pivotal precursor diterpene that undergoes extensive oxidative modifications and skeletal rearrangements to form the ingenane backbone [3] [4]. The compound's significant hydrophobicity (logP ≈ 10.5) influences its biological interactions, particularly with cellular membranes and protein kinase C (PKC) domains, positioning it as a molecule of substantial pharmacological interest within the ingenane family.
Ingenol 20-palmitate occurs within specific lineages of the Euphorbiaceae family, predominantly in the genus Euphorbia. Its occurrence follows distinct phytochemical patterns across species and plant tissues:
Table 1: Distribution of Ingenol Esters in Select Euphorbia Species
Plant Species | Plant Part | Major Ingenol Esters | Concentration Range | Reference |
---|---|---|---|---|
Euphorbia lathyris | Seeds | Ingenol 20-palmitate, Ingenol 3-palmitate | Up to 750 mg/kg (seeds) | [1] [3] |
Euphorbia lathyris | Roots | Ingenol 20-palmitate, Lathyrane-type diterpenoids | Tissue-specific accumulation | [3] |
Euphorbia peplus | Latex | Ingenol mebutate (3-angelate), Minor ingenol palmitates | Trace quantities | [2] [4] |
Euphorbia fischeriana | Roots | Ingenol 3-palmitate, Ingenol 3-myristate, Ingenol 20-myristate | Variable (IC₅₀ values 2.85-3.35 μg/mL) | [7] |
Euphorbia ebracteolata | Roots | Ingenol-3-palmitate | Not quantified | [5] |
Tissue-specific biosynthesis is pronounced, with seeds and roots serving as major accumulation sites. In E. lathyris, ingenol 20-palmitate is predominantly localized in seed tissues, where it functions in chemical defense against pathogens and herbivores. Roots exhibit distinct diterpenoid profiles, with simultaneous accumulation of ingenane-type and lathyrane-type diterpenoids like jolkinol C [3]. Metabolomic studies reveal that the spatial distribution correlates with the expression of biosynthetic gene clusters containing diterpene synthases and cytochrome P450 oxidases. Transcriptomic analyses of E. lathyris demonstrate coordinated upregulation of casbene synthase and CYP726A subfamily P450s in roots and seeds, coinciding with peak ingenane production during fruit maturation stages (15-45 days post-fruiting) [3] [4]. Similar gene clustering occurs in E. peplus, suggesting evolutionary conservation of ingenane biosynthetic machinery across medicinally important Euphorbia species.
Esterification dramatically alters the bioactivity profile of the ingenol core, with the C-20 position providing distinct pharmacological advantages:
Positional Specificity: C-20 esterification (e.g., palmitate) enhances membrane affinity due to the long aliphatic chain, facilitating interaction with lipid-rich domains of PKC isozymes. This contrasts with C-3 esters (e.g., ingenol mebutate), which exhibit higher receptor-binding affinity but reduced cellular penetration [5] [8]. Molecular dynamics simulations suggest C-20 esters adopt extended conformations that insert deeply into membrane bilayers prior to PKC interaction.
Biological Activity Modulation: Ingenol 20-palmitate demonstrates potent antiviral activity against HIV-1 (IC₅₀ = 4.1 nM) through co-receptor downregulation in CD4+ T-cells [5]. Its cytotoxic effects against cancer cell lines (e.g., A549 lung adenocarcinoma) are structure-dependent, with palmitate chain length optimizing hydrophobic interactions in target protein binding pockets. Compared to shorter-chain esters, C-20 palmitate shows enhanced intracellular retention in tumor cells, partly mediated by P-glycoprotein binding [8].
Metabolic Stability: The palmitoyl moiety confers resistance to esterase hydrolysis compared to angelate or acetate esters, prolonging biological half-life. This stability facilitates accumulation in adipose tissues, as observed in in vitro adipogenesis models where ingenol 20-palmitate inhibited lipid droplet formation at lower concentrations (IC₅₀ = 8.2 μM) than non-esterified ingenol [3].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0